molecular formula C15H17N B7843517 2-[3-(2-Methylphenyl)phenyl]ethan-1-amine

2-[3-(2-Methylphenyl)phenyl]ethan-1-amine

Cat. No.: B7843517
M. Wt: 211.30 g/mol
InChI Key: KQRAKUVQYREATE-UHFFFAOYSA-N
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Description

2-[3-(2-Methylphenyl)phenyl]ethan-1-amine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.30 g/mol. The purity is usually 95%.
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Biological Activity

2-[3-(2-Methylphenyl)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is structurally characterized by a phenethylamine backbone with a 2-methylphenyl substituent, which may influence its pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H19N
  • Molecular Weight : 241.33 g/mol
  • Structure : The compound's structure consists of an ethylamine core substituted with a 3-(2-methylphenyl)phenyl group, which enhances its lipophilicity and may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism : Recent studies indicate that this compound may act as an agonist for TAAR1, a receptor implicated in mood regulation and neuropsychiatric disorders. Agonism at TAAR1 has been linked to modulation of neurotransmitter systems, particularly dopamine and serotonin pathways .
  • Enzyme Interactions : The presence of the amine group allows for hydrogen bonding with enzymes, potentially influencing metabolic pathways and physiological responses.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Neuropharmacological Effects : In vivo studies have shown that compounds similar to this compound exhibit significant effects on locomotor activity in rodent models, suggesting potential applications in treating conditions like schizophrenia .
  • Analgesic and Anti-inflammatory Properties : Related compounds have demonstrated analgesic and anti-inflammatory activities. For instance, derivatives of 2-methylphenyl-substituted amino compounds have been synthesized and tested for their ability to alleviate pain and inflammation, indicating that structural modifications can enhance therapeutic efficacy .

Case Studies

A series of experiments were conducted to assess the biological activity of structurally related compounds:

CompoundActivityReference
3-(2-Methylphenyl)-2-substituted amino-quinazolin-4(3H)-onesAnalgesic
TAAR1 AgonistsNeuropharmacological effects
Various derivativesAnti-inflammatory

These studies highlight the importance of structural variations in determining the biological activity of phenethylamine derivatives.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Psychiatric Disorders : Given its interaction with TAAR1, this compound may be explored for its effects on mood disorders and schizophrenia.
  • Pain Management : Its analgesic properties suggest possible use in pain management therapies.

Properties

IUPAC Name

2-[3-(2-methylphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-5-2-3-8-15(12)14-7-4-6-13(11-14)9-10-16/h2-8,11H,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRAKUVQYREATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943761-65-7
Record name 2-[3-(2-Methylphenyl)phenyl]ethanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNH7A98N7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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